REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][NH:6]2.[Br:12]N1C(=O)CCC1=O>C(#N)C>[Br:12][C:10]1[C:2]([F:1])=[C:3]2[C:7](=[CH:8][C:9]=1[F:11])[NH:6][CH2:5][CH2:4]2
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
FC1=C2CCNC2=CC(=C1)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous sodium bicarbonate solution
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phases were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (0-60% ethyl acetate in petroleum ether)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C2CCNC2=CC1F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |